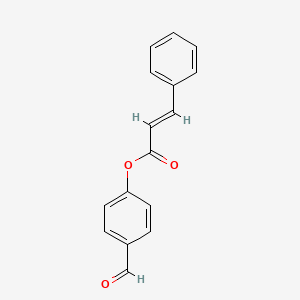![molecular formula C12H13Cl5N4OS B11709605 N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)
N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea is a complex organic compound with a unique structure that includes multiple halogen atoms and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea typically involves multiple steps. One common method starts with the reaction of 3,4-dichloroaniline with a carbothioylating agent to form an intermediate. This intermediate is then reacted with N,N-dimethylurea and 2,2,2-trichloroethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N-Dimethyl-N’-(2,2,2-Trichlor-1-{[(3,4-Dichloranilino)carbothioyl]amino}ethyl)harnstoff kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können zur Entfernung von Halogenatomen oder zur Reduktion von funktionellen Gruppen führen.
Substitution: Halogenatome in der Verbindung können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen eine breite Palette substituierter Verbindungen produzieren können.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-(2,2,2-Trichlor-1-{[(3,4-Dichloranilino)carbothioyl]amino}ethyl)harnstoff hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Die Reaktivität der Verbindung macht sie nützlich für die Untersuchung biochemischer Pfade und Wechselwirkungen.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um das Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff zu untersuchen.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Spezialchemikalie in verschiedenen industriellen Prozessen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N,N-Dimethyl-N’-(2,2,2-Trichlor-1-{[(3,4-Dichloranilino)carbothioyl]amino}ethyl)harnstoff beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N,N-Dimethyl-N’-(2,2,2-Trichlor-1-{[(2,4-Dibrom-6-methylanilino)carbothioyl]amino}ethyl)harnstoff
- 2,2-Dimethyl-N-(2,2,2-Trichlor-1-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethylpropanamid
- 2,2-Dimethyl-N-(2,2,2-Trichlor-1-{[(2-Toluidinocarbothioyl)amino]ethyl}propanamid
Einzigartigkeit
N,N-Dimethyl-N’-(2,2,2-Trichlor-1-{[(3,4-Dichloranilino)carbothioyl]amino}ethyl)harnstoff ist durch seine spezifische Kombination von funktionellen Gruppen und Halogenatomen einzigartig, die ihm eine bestimmte Reaktivität und Eigenschaften verleihen. Dies macht ihn für spezialisierte Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C12H13Cl5N4OS |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]urea |
InChI |
InChI=1S/C12H13Cl5N4OS/c1-21(2)11(22)20-9(12(15,16)17)19-10(23)18-6-3-4-7(13)8(14)5-6/h3-5,9H,1-2H3,(H,20,22)(H2,18,19,23) |
InChI-Schlüssel |
ROLHJKDTIPXOFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)



![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)


![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
